

# Application Notes and Protocols for Generating an Sws1 Knockout Mouse Model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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Topic: Generating an **Sws1** (Short-wave-sensitive opsin 1) Knockout Mouse Model

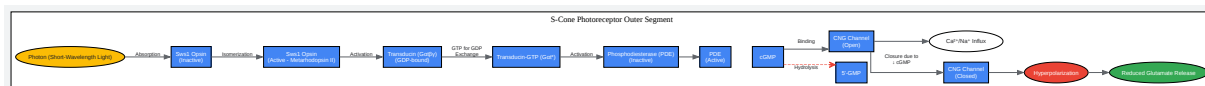
Audience: Researchers, scientists, and drug development professionals.

## Introduction

The **Sws1** gene encodes the short-wave-sensitive opsin 1, a photopigment found in the S-cone photoreceptor cells of the retina, which is crucial for color vision in the short-wavelength spectrum (violet and ultraviolet light). Knockout mouse models for **Sws1** are invaluable tools for studying congenital color vision deficiencies, cone photoreceptor function and survival, and the compensatory mechanisms within the retina in the absence of S-cone function.<sup>[1][2][3]</sup> This document provides detailed protocols for the generation and validation of an **Sws1** knockout mouse model using CRISPR-Cas9 technology, as well as an overview of the expected phenotype.

## Signaling Pathway of SWS1 Opsin

The **SWS1** opsin is a G-protein-coupled receptor that initiates the phototransduction cascade in S-cone photoreceptors upon activation by light. The binding of a photon induces a conformational change in the **SWS1** opsin, which in turn activates the G-protein transducin. This activation triggers a signaling cascade that ultimately leads to the closure of cyclic nucleotide-gated ion channels, hyperpolarization of the cell membrane, and a reduction in neurotransmitter release. This signal is then transmitted to downstream retinal neurons for further processing.



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Caption: **SWS1** Phototransduction Cascade.

## Experimental Protocols

### Generation of **Sws1** Knockout Mice using CRISPR-Cas9

This protocol describes the generation of **Sws1** knockout mice by introducing a deletion in the *Opn1sw* gene. A common strategy is to delete exons 2, 3, and 4 to ensure a complete loss of function.<sup>[1]</sup>

#### a. Designing single-guide RNAs (sgRNAs)

- Objective: To design sgRNAs that target the introns flanking exons 2 and 4 of the mouse *Opn1sw* gene for a large deletion.
- Procedure:
  - Obtain the genomic sequence of the mouse *Opn1sw* gene from a database such as Ensembl or NCBI.
  - Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential sgRNA target sites in intron 1 and intron 4.
  - Select sgRNAs with high on-target scores and low off-target scores.

#### b. Preparation of CRISPR-Cas9 Reagents

- Materials:
  - Selected sgRNAs (synthesized)
  - Cas9 nuclease (recombinant protein or mRNA)
  - Microinjection buffer (e.g., TE buffer, pH 7.5)
- Procedure:
  - Resuspend lyophilized sgRNAs and Cas9 protein/mRNA in nuclease-free water or the recommended buffer to the desired stock concentration.
  - Prepare the microinjection mix by diluting Cas9 protein and sgRNAs in microinjection buffer to the final working concentrations (e.g., 100 ng/μl Cas9 protein and 50 ng/μl for each sgRNA).

#### c. Microinjection into Mouse Zygotes

- Procedure:
  - Harvest fertilized eggs (zygotes) from superovulated female mice (e.g., C57BL/6 strain).
  - Microinject the CRISPR-Cas9 reagent mix into the pronucleus or cytoplasm of the zygotes.<sup>[4]</sup>
  - Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.

#### d. Screening of Founder Mice

- Procedure:
  - At 10-14 days of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.
  - Perform PCR using primers flanking the targeted deletion region to identify founder mice carrying the desired deletion.

## Genotyping of Sws1 Knockout Mice

### a. Genomic DNA Extraction

- Procedure:
  - Digest tail biopsies overnight at 55°C in a lysis buffer containing Proteinase K.
  - Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.

### b. PCR-based Genotyping

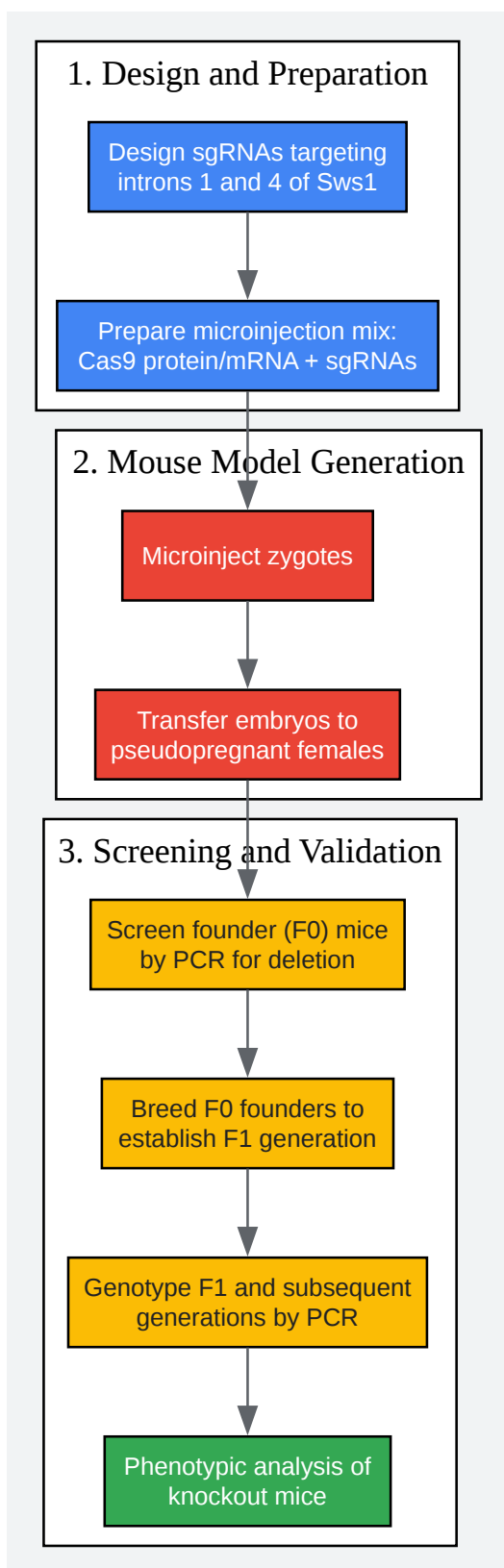
- Primer Design: Design three primers for a multiplex PCR reaction to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout alleles.
  - Forward Primer 1 (Fwd1): Binds upstream of the deleted region.
  - Reverse Primer 1 (Rev1): Binds within the deleted region (exons 2-4).
  - Reverse Primer 2 (Rev2): Binds downstream of the deleted region.
- PCR Reaction:
  - Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, and dNTPs.
- Expected Results on Agarose Gel:
  - Wild-type (+/+): A single band corresponding to the Fwd1-Rev1 amplicon.
  - Heterozygous (+/-): Two bands, one from the wild-type allele (Fwd1-Rev1) and one from the knockout allele (Fwd1-Rev2).
  - Homozygous (-/-): A single, smaller band corresponding to the Fwd1-Rev2 amplicon.[\[1\]](#)

A specific genotyping protocol for an *Opn1sw* knockout mouse with a deletion of exons 2, 3, and 4 has been described, yielding a 2.2 kb product for the wild-type allele and a 0.9 kb product for the knockout allele.[\[1\]](#)

Primer Name	Sequence (5' to 3')	Target Region
Opn1sw Fwd	(Not specified in source)	Intron 1
Opn1sw WT Rev	(Not specified in source)	Exon 5
Opn1sw KO Rev	(Not specified in source)	Downstream of deletion

Genotype	Expected PCR Product Size
Wild-type (+/+)	~2.2 kb
Heterozygous (+/-)	~2.2 kb and ~0.9 kb
Homozygous (-/-)	~0.9 kb

## Workflow for Generating Sws1 Knockout Mice



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Caption: Workflow for **Sws1** Knockout Mouse Generation.

## Phenotypic Characterization

**Sws1** knockout mice are expected to exhibit specific visual deficits related to the absence of S-cone function.

## Visual Function Assessment

- **Electroretinography (ERG):** ERG is a key technique to assess retinal function. In **Sws1** knockout mice, a complete loss of the scotopic (rod-driven) and photopic (cone-driven) responses to short-wavelength light is expected.<sup>[5]</sup> Some studies have also reported a compensatory increase in M-opsin expression and slightly increased ERG responses to green light in *Opn1sw* knockout mice.<sup>[3][6]</sup>

ERG Parameter	Wild-type (+/+)	Sws1 Knockout (-/-)
Scotopic a-wave (UV light)	Present	Absent
Scotopic b-wave (UV light)	Present	Absent
Photopic b-wave (UV light)	Present	Absent
Photopic b-wave (Green light)	Normal	Potentially slightly increased

## Retinal Histology

- **Immunohistochemistry:** Staining of retinal sections with antibodies against cone opsins (S-opsin and M-opsin) can confirm the absence of S-opsin in the knockout mice. Studies have shown that despite the lack of S-opsin, the cone photoreceptors can survive for an extended period.<sup>[3]</sup>
- **Morphometric Analysis:** Measurement of the thickness of retinal layers (e.g., outer nuclear layer) can be performed to assess for any retinal degeneration. In **Sws1** knockout mice, significant retinal degeneration has not been reported.<sup>[2]</sup>

## Conclusion

The generation of an **Sws1** knockout mouse model provides a powerful tool to investigate the roles of S-cones in vision and retinal health. The detailed protocols and expected phenotypic outcomes presented in these application notes offer a comprehensive guide for researchers

and drug development professionals working in the fields of vision science, ophthalmology, and neurobiology. The use of CRISPR-Cas9 technology allows for the efficient and precise creation of this valuable animal model.

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